
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C7H9Br2N3O2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a pyrazine ring substituted with amino, bromo, and methyl groups, making it a valuable intermediate in various synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide typically involves the bromination of methyl 3-amino-5-methylpyrazine-2-carboxylate. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrobromic Acid: Used to form the hydrobromide salt.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrazines: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura and Heck coupling reactions.
Applications De Recherche Scientifique
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the context of its use in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 5-methylpyrazine-2-carboxylate: Lacks the amino and bromo groups.
3-Amino-6-bromopyrazine-2-carboxylic Acid Methyl Ester: Similar structure but different functional groups.
Uniqueness
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H9Br2N3O2 |
|---|---|
Poids moléculaire |
326.97 g/mol |
Nom IUPAC |
methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H |
Clé InChI |
OWXOFYZNQKHZQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)N)C(=O)OC)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



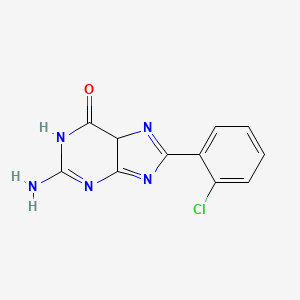

![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)

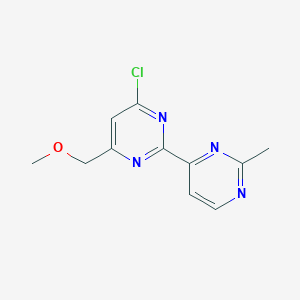
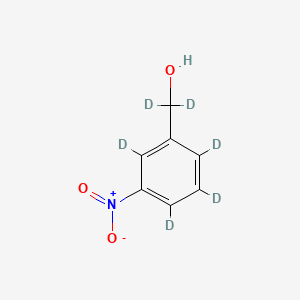
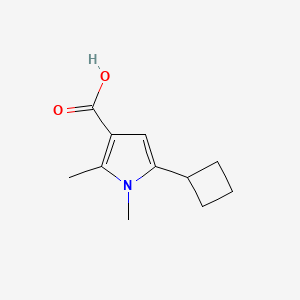
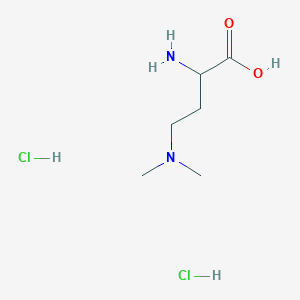
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)

